cassumunin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

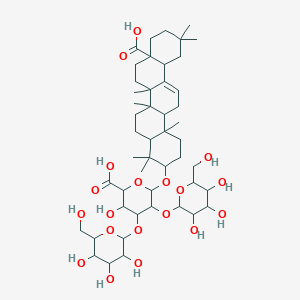

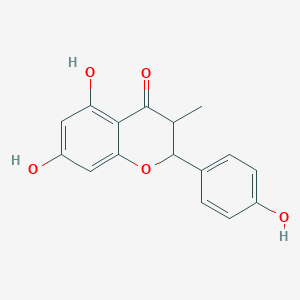

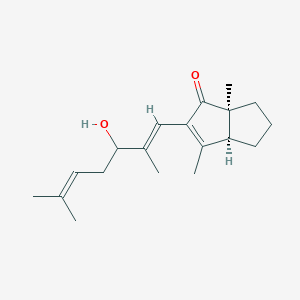

cassumunin B is a natural product found in Zingiber montanum with data available.

Applications De Recherche Scientifique

Chemical Compositions and Health Benefits

Black goji anthocyanins (BGAs), including cassumunin B, have been a subject of extensive research due to their unique chemical compositions and health benefits. BGAs exhibit various health benefits such as antioxidant activities, inhibiting α-glucosidase activity, improving mitochondrial function, and exhibiting anti-inflammatory effects. These properties make BGAs potential candidates for treating chronic diseases like type 2 diabetes, memory disorders, and cardiovascular diseases. Moreover, BGAs exhibit a pH-dependent color change which could be utilized as natural colorants and for smart food packaging materials (Yan et al., 2022).

Photosynthesis and Environmental Stress Responses

Cassava, a plant rich in cassumunin B, shows a high capacity to assimilate carbon, especially in optimal environmental conditions, which correlates with its biological productivity and root yield. The leaves of the cassava plant exhibit elevated activities of C4 phosphoenolpyruvate carboxylase (PEPC), correlating with the leaf net photosynthetic rate, indicating the importance of selecting for high photosynthetic rates. The plant also exhibits an ability to tolerate prolonged water shortages and recover quickly once water is available, making it a resilient crop in various environmental conditions (El-Sharkawy, 2007).

Antioxidant Activity and Therapeutic Effects

Cassumunin B and related compounds show significant antioxidant activity and therapeutic effects. The compounds have been used in traditional medicine systems and have been found effective in managing various health conditions, including diabetes and infections. This highlights the potential of these compounds in early prevention and complementary management of such conditions (Dugoua et al., 2007).

Agronomic Traits and Crop Improvement

Cassumunin B-rich cassava exhibits several agronomic traits that make it suitable for crop improvement, especially in drought conditions. Studies have identified relevant mechanisms that could be explored in conventional breeding to enhance productivity in such environments. Cassava's long growth cycle and its multigenic nature pose challenges, but modern breeding strategies and improved phenotyping protocols are being used to shorten the breeding cycle and enhance drought tolerance (Okogbenin et al., 2012).

Propriétés

Nom du produit |

cassumunin B |

|---|---|

Formule moléculaire |

C34H36O9 |

Poids moléculaire |

588.6 g/mol |

Nom IUPAC |

(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-[4-hydroxy-3-methoxy-5-[(E)-4-(2,4,5-trimethoxyphenyl)but-3-en-2-yl]phenyl]hepta-1,6-diene-3,5-dione |

InChI |

InChI=1S/C34H36O9/c1-21(7-11-24-18-31(41-4)32(42-5)20-29(24)39-2)27-15-23(17-33(43-6)34(27)38)9-13-26(36)19-25(35)12-8-22-10-14-28(37)30(16-22)40-3/h7-18,20-21,37-38H,19H2,1-6H3/b11-7+,12-8+,13-9+ |

Clé InChI |

FSVGYHVNJVVGFN-UQYOVKQCSA-N |

SMILES isomérique |

CC(/C=C/C1=CC(=C(C=C1OC)OC)OC)C2=C(C(=CC(=C2)/C=C/C(=O)CC(=O)/C=C/C3=CC(=C(C=C3)O)OC)OC)O |

SMILES canonique |

CC(C=CC1=CC(=C(C=C1OC)OC)OC)C2=C(C(=CC(=C2)C=CC(=O)CC(=O)C=CC3=CC(=C(C=C3)O)OC)OC)O |

Synonymes |

cassumunin B cassumunin-B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-Pyrrolo[1,2-a]indole](/img/structure/B1254411.png)

![Hexachloroplatinum(2-); 1-[4-(1-hydroxypropyl)piperazin-1-yl]propan-1-ol](/img/structure/B1254415.png)

![3-(4-Chlorophenyl)-5-[[2-(2,3-difluorophenyl)imidazo[4,5-c]pyridin-5-yl]methyl]isoxazole](/img/structure/B1254416.png)

![Methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate](/img/structure/B1254422.png)